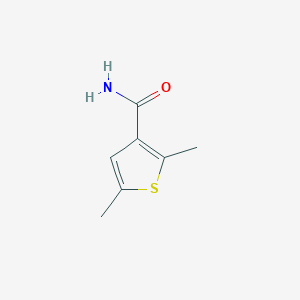

2,5-Dimethylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQSHIONIRFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dimethylthiophene-3-carboxamide CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2,5-Dimethylthiophene-3-carboxamide , a critical heterocyclic intermediate in medicinal chemistry.

From Synthetic Protocols to Pharmacological Applications

Executive Summary

This compound is a "privileged scaffold" in drug discovery, serving as a core structural motif in antiviral fusion inhibitors (e.g., against Influenza A H1/H5) and anticancer kinase inhibitors. Its structural rigidity, provided by the thiophene ring, combined with the hydrogen-bonding capability of the carboxamide group, allows for precise orientation within protein binding pockets. This guide provides a definitive workflow for its synthesis from commercially available precursors, its physicochemical characterization, and its utility in high-value pharmaceutical campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

While the primary amide is often synthesized in situ or as a custom intermediate, its stability and properties are derived from its parent acid.

| Property | Detail |

| Compound Name | This compound |

| Parent Acid CAS | 26421-32-9 (2,5-Dimethylthiophene-3-carboxylic acid) |

| Aldehyde Precursor CAS | 26421-44-3 (2,5-Dimethylthiophene-3-carbaldehyde) |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Physical State | Off-white to pale yellow solid (Recrystallized) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Insoluble in Water |

| Predicted LogP | ~1.5 – 1.9 (Lipophilic) |

Synthetic Architecture

The synthesis of this compound is most reliably achieved through a convergent pathway starting from 2,5-hexanedione (Paal-Knorr synthesis) or by functionalizing the commercially available 2,5-dimethylthiophene .

Retrosynthetic Pathway Visualization

The following diagram outlines the industrial-standard route from the hydrocarbon precursor to the target amide.

Figure 1: Step-wise synthetic pathway from 2,5-hexanedione to the target carboxamide.[1][2]

Detailed Experimental Protocol (Acid to Amide)

This protocol assumes the starting material is 2,5-dimethylthiophene-3-carboxylic acid (CAS 26421-32-9), which is commercially available.

Reagents:

-

2,5-Dimethylthiophene-3-carboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

-

Ammonium Hydroxide (28% NH₃) or Ammonia gas

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask under N₂, dissolve 2,5-dimethylthiophene-3-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).

-

Add catalytic DMF (2 drops).

-

Add Thionyl Chloride (30 mmol) dropwise at 0°C.

-

Reflux the mixture for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or by quenching an aliquot with MeOH (formation of methyl ester).

-

Critical Step: Evaporate solvent and excess SOCl₂ under reduced pressure/vacuum to obtain the crude acid chloride as a brown oil. Do not purify.

-

-

Amidation:

-

Redissolve the crude acid chloride in anhydrous DCM (10 mL).

-

Cool the solution to 0°C.

-

Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 30 minutes.

-

Option B (Aqueous): Add the DCM solution dropwise to a rapidly stirring mixture of 28% NH₄OH (20 mL) and DCM (20 mL) at 0°C.

-

Stir at room temperature for 2 hours.

-

-

Workup & Purification:

-

Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

Recrystallization: Purify the crude solid from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

-

Analytical Characterization

To validate the identity of the synthesized amide, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Mechanistic Insight |

| ¹H NMR (DMSO-d₆) | δ 7.2–7.6 (br s, 2H): Amide NH₂ protons.δ 6.8–7.0 (s, 1H): Thiophene C4-H.δ 2.3–2.6 (s, 6H): Two distinct methyl singlets (C2-Me and C5-Me). | The C4 proton is a singlet due to lack of adjacent protons. The amide protons typically appear as two broad singlets due to restricted rotation. |

| ¹³C NMR | ~165 ppm: Carbonyl (C=O).~130–140 ppm: Thiophene quaternary carbons.~12–15 ppm: Methyl carbons. | Diagnostic carbonyl shift confirms conversion from acid chloride. |

| FT-IR | 3150–3350 cm⁻¹: N-H stretch (doublet for primary amide).1650–1690 cm⁻¹: C=O stretch (Amide I band). | Disappearance of the broad O-H stretch of the carboxylic acid (2500–3000 cm⁻¹) indicates successful coupling. |

| LC-MS (ESI+) | [M+H]⁺ = 156.2 | Single peak purity >95% required for biological assays. |

Applications in Drug Discovery

The this compound motif is not merely a linker; it is a pharmacophore that imparts specific steric and electronic properties.

Influenza Virus Fusion Inhibitors

Recent studies (e.g., N-[(thiophen-3-yl)methyl]benzamides) utilize this scaffold to target the Hemagglutinin (HA) stem region.

-

Mechanism: The 2,5-dimethyl substitution creates a hydrophobic bulk that fits into the conserved hydrophobic pocket of the HA trimer, preventing the low-pH induced conformational change required for viral fusion.

-

Key Analog: VF-57a (a derivative) shows EC₅₀ values of ~0.8 µM against H1N1.[5][6][7][8]

Kinase Inhibition

The thiophene carboxamide serves as a bioisostere for benzamides in kinase inhibitors.

-

Advantage: The sulfur atom in the ring alters the electron density of the carbonyl oxygen, potentially strengthening hydrogen bonds with the kinase hinge region compared to a phenyl ring.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Category 4 (Oral).

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Handling Protocols:

-

PPE: Wear nitrile gloves and safety goggles. Use a fume hood, especially during the acid chloride generation step (SO₂ and HCl evolution).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can darken upon prolonged exposure to light and air.

References

-

Synthesis of Thiophene-3-Carboxamides: Journal of Medicinal Chemistry. "N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins." (2025).[5][6][7]

-

Parent Acid Data: PubChem Compound Summary for CID 2762759, 2,5-Dimethylthiophene-3-carboxylic acid.

-

Gewald Reaction & Derivatives: Journal of Heterocyclic Chemistry. "Synthesis and reactions of 2-amino-thiophene-3-carboxamides."

-

Antiviral Activity: BioRxiv. "N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors." (2025).[5][6][7]

-

General Thiophene Synthesis: Chemical Reviews. "The Chemistry of Thiophenes."

Sources

- 1. 26421-44-3 | 2,5-Dimethylthiophene-3-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 2. rsc.org [rsc.org]

- 3. iajpr.com [iajpr.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins | bioRxiv [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

The 2,5-Dimethylthiophene-3-Carboxamide Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous biologically active compounds, prized for its unique electronic properties and ability to engage in a variety of intermolecular interactions. When functionalized with a carboxamide group, the resulting thiophene carboxamide scaffold emerges as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse array of biological targets. This guide focuses on a particularly promising variant: the 2,5-dimethylthiophene-3-carboxamide core. The strategic placement of methyl groups at the 2- and 5-positions sterically shields the sulfur atom, enhancing metabolic stability, while the carboxamide moiety at the 3-position provides a crucial anchor for hydrogen bonding and further derivatization.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound scaffold. We will delve into its rational synthesis, detailed characterization, and the underlying principles that make it a compelling starting point for the development of novel therapeutics. The protocols and insights presented herein are designed to be self-validating, empowering you to confidently incorporate this versatile scaffold into your drug discovery programs.

Strategic Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The overarching strategy involves the initial construction of the 2,5-dimethylthiophene ring, followed by the regioselective introduction of the carboxamide functionality at the 3-position.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,5-Dimethylthiophene

The formation of the thiophene ring is most efficiently achieved through the Paal-Knorr synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 2,5-hexanedione (1 equivalent). Cautiously add phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents) in portions. Note: The reaction can be exothermic.

-

Reaction Conditions: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2,5-dimethylthiophene.[1]

Part 2: Functionalization at the C3-Position

With the 2,5-dimethylthiophene core in hand, the next critical step is the regioselective introduction of a functional group at the 3-position. The Vilsmeier-Haack reaction is a reliable method for formylation of electron-rich heterocycles like thiophenes.[2][3][4]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a separate flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) (3 equivalents) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: To the prepared Vilsmeier reagent, add a solution of 2,5-dimethylthiophene (1 equivalent) in DMF dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it onto crushed ice containing a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir until the hydrolysis is complete.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2,5-dimethylthiophene-3-carbaldehyde can be purified by column chromatography or distillation.

Oxidation to the Carboxylic Acid:

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid.

Experimental Protocol: Oxidation

-

Reaction Setup: Dissolve the 2,5-dimethylthiophene-3-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (2 equivalents) in water to the stirred solution of the aldehyde. Maintain the temperature below 30°C.

-

Reaction Completion and Work-up: Stir the reaction until the purple color of the permanganate has disappeared. Filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated 2,5-dimethylthiophene-3-carboxylic acid by filtration, wash with cold water, and dry.

Part 3: Formation of the Carboxamide

The final step is the conversion of the carboxylic acid to the primary carboxamide. This can be achieved via an acid chloride intermediate or through direct coupling with an ammonia source using a coupling agent.

Experimental Protocol: Via Acid Chloride

-

Acid Chloride Formation: In a fume hood, reflux a solution of 2,5-dimethylthiophene-3-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (excess) for 2-3 hours.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amination: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

-

Isolation and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized scaffold is paramount for ensuring its purity and for providing a reference for future derivatization efforts.

| Property | 2,5-Dimethylthiophene | 2,5-Dimethylthiophene-3-carbaldehyde | 2,5-Dimethylthiophene-3-carboxylic acid | This compound |

| Molecular Formula | C₆H₈S | C₇H₈OS | C₇H₈O₂S | C₇H₉NOS |

| Molecular Weight | 112.19 g/mol | 140.20 g/mol | 156.20 g/mol | 155.22 g/mol |

| Appearance | Colorless liquid | Pale yellow liquid | White to off-white solid | White to off-white solid |

| Predicted XlogP | ~2.5 | ~1.9 | ~1.7 | ~1.2 |

Spectroscopic Data Interpretation:

-

¹H NMR: For the final product, expect to see singlets for the two methyl groups at approximately 2.4-2.8 ppm. The aromatic proton at the 4-position should appear as a singlet around 7.0-7.5 ppm. The amide protons will be broad singlets, typically in the range of 5.5-8.0 ppm, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will show signals for the two distinct methyl carbons, the four thiophene ring carbons (two quaternary and two methine), and the carbonyl carbon of the amide group (typically in the range of 160-170 ppm).

-

IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the primary amide (two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1690 cm⁻¹), and C-H and C=C stretching from the aromatic ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Biological Significance and Therapeutic Potential

The thiophene carboxamide scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological activities.

Rationale for Drug Discovery Efforts

Caption: Biological activities of thiophene carboxamide derivatives.

Derivatives of the thiophene carboxamide scaffold have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of thiophene carboxamide derivatives against a range of cancer cell lines.[5] The planar nature of the thiophene ring allows for effective stacking interactions within DNA or at the active sites of enzymes crucial for cancer cell proliferation.

-

Antimicrobial Properties: The scaffold has been shown to be a promising platform for the development of novel antibacterial and antifungal agents.[6] The sulfur atom in the thiophene ring can participate in key interactions with microbial enzymes, disrupting essential cellular processes.

-

Enzyme Inhibition: The carboxamide group is an excellent hydrogen bond donor and acceptor, making it ideal for targeting the active sites of enzymes, such as kinases, which are often implicated in disease pathogenesis.

The this compound core provides a rigid and synthetically tractable starting point for the exploration of these therapeutic avenues. The methyl groups enhance lipophilicity, which can improve cell permeability, while the carboxamide nitrogen and carbonyl oxygen offer handles for creating diverse libraries of compounds through N-alkylation or N-acylation, and by varying the substituents on an N-aryl ring, respectively.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile platform for modern drug discovery. Its rational and scalable synthesis, combined with the proven biological potential of the broader thiophene carboxamide class, makes it an attractive starting point for the development of new chemical entities. This guide has provided a detailed roadmap for its synthesis and characterization, empowering researchers to harness the potential of this privileged scaffold.

Future efforts in this area should focus on the construction of diverse chemical libraries based on this core and their systematic evaluation in a range of biological assays. The exploration of structure-activity relationships (SAR) will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. By leveraging the insights and protocols presented in this guide, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold.

References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. [Link]

-

Madhu, P., Jayamoorthy, K., & Santhosh Kumar, R. (2025, July 15). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of the Iranian Chemical Society. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

Vogt, E.-J., et al. (2007). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 62(2), 283-288. [Link]

-

PubChem. (n.d.). 2,5-dimethylthiophene-3-carboxylic acid. [Link]

-

Sweidan, K., Engelmann, J., & Abu Rayyan, W. (2015). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Letters in Drug Design & Discovery, 12(1), 1-10. [Link]

-

Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. [Link]

-

Al-Omran, F., & El-Khair, A. A. (1975). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 755-758. [Link]

-

PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. [Link]

-

Ghorab, M. M., et al. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

-

Abdelgawad, M. A., et al. (2025, October 16). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(10), 18466-18477. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(9), o636-o638. [Link]

-

Lee, C.-F., et al. (2003). Regioselective Friedel-Crafts acylation of 2-phenylfuran. Tetrahedron, 59(21), 3841-3847. [Link]

-

Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

CP Lab Safety. (n.d.). 2,5-Dimethylthiophene-3-carboxylic acid, 95% Purity, C7H8O2S, 10 grams. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Motiwala, H. F., et al. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 93, 233-246. [Link]

Sources

- 1. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | MDPI [mdpi.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Procedure for N-alkylation of 2,5-dimethylthiophene-3-carboxamide

Application Note & Protocol

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Thiophene Carboxamides

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this scaffold is a critical synthetic transformation that allows for the systematic modification of molecular properties. By introducing various alkyl groups onto the amide nitrogen, researchers can fine-tune a compound's lipophilicity, steric profile, hydrogen bonding capacity, and metabolic stability. These modifications are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of more potent and selective therapeutic agents. This guide provides a comprehensive, field-proven protocol for the efficient N-alkylation of 2,5-dimethylthiophene-3-carboxamide, grounded in established chemical principles.

Reaction Principle: A Mechanistic Overview

The N-alkylation of a primary amide, such as this compound, is a two-step process. The core challenge is the inherently low nucleophilicity of the amide nitrogen due to the delocalization of its lone pair into the adjacent carbonyl group.[1] To overcome this, a strong, non-nucleophilic base is required to deprotonate the amide, generating a highly nucleophilic amidate anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkylating agent, typically an alkyl halide, to form the desired N-alkylated product.

Causality Behind Experimental Choices

-

Base Selection (Sodium Hydride): The pKa of a primary amide N-H proton is approximately 17, necessitating a base with a conjugate acid of a much higher pKa. Sodium hydride (NaH), with the conjugate acid being H₂ (pKa ~35), is an ideal choice.[2] It irreversibly deprotonates the amide, driving the reaction forward. The only byproduct is hydrogen gas, which is easily removed from the reaction system.[3]

-

Solvent Selection (N,N-Dimethylformamide): The choice of solvent is critical for the success of SN2 reactions. N,N-Dimethylformamide (DMF) is a polar aprotic solvent.[4] Its high dielectric constant helps to stabilize the charged intermediate (the amidate anion), while its aprotic nature means it does not form a tight solvation shell around the nucleophile, leaving it free to attack the electrophile.[5] This significantly accelerates the rate of the SN2 reaction.[4]

-

Inert Atmosphere: Sodium hydride reacts violently with water and protic solvents.[3] Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and ensure safety.

Reaction Mechanism Diagram

Caption: Reaction mechanism for N-alkylation.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. Quantities can be scaled as needed.

Materials and Reagents

| Reagent | Purity/Grade | Supplier Example | Notes |

| This compound | >97% | Sigma-Aldrich | Ensure it is dry before use. |

| Sodium Hydride (NaH) | 60% in oil | Acros Organics | Highly reactive with water. Handle with extreme care.[6] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Use a freshly opened bottle or from a solvent purification system. |

| Alkyl Halide (R-X) | >98% | TCI America | e.g., Iodomethane, Benzyl Bromide. |

| Hexanes | Anhydrous | VWR | For washing the NaH dispersion. |

| Diethyl Ether | ACS Grade | VWR | For extraction. |

| Saturated aq. NH₄Cl | - | Lab Prepared | For quenching the reaction. |

| Brine (Saturated aq. NaCl) | - | Lab Prepared | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice bath

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

-

TLC plates (Silica gel 60 F₂₅₄)

Workflow Diagram

Caption: General experimental workflow.

Step-by-Step Protocol

-

Preparation of Sodium Hydride: In a fume hood, weigh the required amount of 60% NaH dispersion into a dry round-bottom flask. Under a gentle stream of nitrogen, wash the dispersion three times with anhydrous hexanes to remove the mineral oil.[7] Carefully decant the hexanes each time using a cannula or syringe. Dry the resulting grey powder under vacuum for 10-15 minutes.

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a septum, and a reflux condenser connected to a nitrogen line. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Amide Dissolution: To the flask, add this compound (1.0 eq). Using a syringe, add anhydrous DMF (approx. 0.1 M concentration) to dissolve the amide.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the prepared NaH (1.1-1.2 eq) to the stirred solution in small portions. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The solution may become a slurry.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-2,5-dimethylthiophene-3-carboxamide.

Data Summary: Representative Reaction Conditions

The following table provides generalized conditions for the N-alkylation of this compound with various alkyl halides. Yields are estimates based on standard amide alkylation procedures and may require optimization.[8]

| Alkylating Agent (R-X) | R-Group | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |

| Iodomethane (CH₃I) | Methyl | RT | 2-4 | 85-95 | Highly volatile and toxic. Use in a well-ventilated fume hood. |

| Ethyl Bromide (EtBr) | Ethyl | RT - 40 | 4-8 | 80-90 | Reaction may require gentle heating to proceed at a reasonable rate. |

| Benzyl Bromide (BnBr) | Benzyl | RT | 3-6 | 85-95 | Lachrymatory. Handle with care. |

| n-Butyl Iodide (n-BuI) | n-Butyl | 50 | 8-16 | 75-85 | Higher temperatures and longer reaction times may be necessary. |

Safety and Handling

-

Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas.[3] Always handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

N,N-Dimethylformamide (DMF): A known reproductive toxin.[5] Avoid inhalation and skin contact.

-

Alkyl Halides: Many alkyl halides are toxic, carcinogenic, and/or lachrymatory. Handle with appropriate care and engineering controls.

-

Quenching: The quenching of excess NaH is highly exothermic and produces hydrogen gas. Perform the quench slowly at 0 °C behind a blast shield.

References

-

ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. Retrieved from [Link]

-

Singh, U. P., & Samant, S. D. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(45), 23731-23735. Retrieved from [Link]

- Bannister, B. (1954). The Alkylation of Amines. Journal of the Chemical Society (Resumed), 3297-3299.

-

Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. Retrieved from [Link]

- Snyder, H. R., & Brewster, J. H. (1949). The Use of Sodium Hydride in the Alkylation of Certain Amines. Journal of the American Chemical Society, 71(1), 291-293.

-

Sherwood, J., et al. (2021). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Chemistry – A European Journal, 27(49), 12448-12459. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

-

Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

JoVE. (n.d.). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

-

Ismaili, L., et al. (2020). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 25(22), 5439. Retrieved from [Link]

-

Vahabi, S., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29693-29715. Retrieved from [Link]

-

Quora. (n.d.). Why are sodium amide and sodium hydride used?. Retrieved from [Link]

-

Bratulescu, G. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 12(4), 833-840. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. Sodium hydride - Wikipedia [en.wikipedia.org]

- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Thiophene-3-Carboxamide Purification

Ticket ID: T3CA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of the 3-Position

Welcome to the technical support hub for thiophene intermediates. You are likely here because thiophene-3-carboxamides present a unique set of purification challenges compared to their 2-isomer counterparts.

Why is this difficult?

-

Electronic Disparity: The C3 position is electronically distinct from C2. While C2 is naturally nucleophilic, functionalizing and purifying C3 derivatives often involves forcing conditions (e.g., Gewald reaction variations) that generate stubborn byproducts like elemental sulfur and regioisomers.

-

Solubility Paradox: The carboxamide moiety creates strong intermolecular hydrogen bonding networks (N-H···O), rendering these compounds insoluble in non-polar solvents but difficult to crystallize from polar protic solvents due to "oiling out."

-

Isomer Co-elution: The physical properties of 2-carboxamide and 3-carboxamide isomers are often nearly identical, causing peak overlap in standard silica chromatography.

This guide provides self-validating protocols to resolve these issues.

Module 1: Crystallization & Precipitation (The First Line of Defense)[1]

User Issue: "My product oils out instead of crystallizing," or "I cannot remove the yellow color."

Technical Insight: The Solvation-Aggregation Balance

Thiophene-3-carboxamides are prone to "oiling out" (liquid-liquid phase separation) because the energy gain from crystal lattice formation is competitively inhibited by strong solvent-solute interactions in polar media. To force a structured lattice (crystal) rather than an amorphous oil, you must control the supersaturation rate and hydrogen bond disruption .

Recommended Solvent Systems

Based on empirical data and functional group analysis, the following systems are highest-rated for this scaffold:

| Solvent System | Ratio (v/v) | Application | Mechanism |

| Acetonitrile (ACN) | 100% | Primary Choice | ACN is polar enough to dissolve the amide hot but lacks H-bond donors, encouraging amide-amide interaction upon cooling [1]. |

| Ethanol / Water | 9:1 to 7:3 | General Purification | Standard polarity gradient. Warning: High water content promotes oiling. |

| MeOH / DMF | 10:1 | High MW / Nitro-derivatives | DMF breaks strong intermolecular H-bonds; MeOH acts as the bulk carrier [2]. |

| Toluene / Heptane | Variable | Lipophilic Derivatives | Toluene interacts with the thiophene pi-system; Heptane acts as the anti-solvent. |

Troubleshooting Workflow: The "Oiling Out" Loop

If your product forms an oil, do not simply cool it further. Follow this logic gate:

Figure 1: Decision matrix for handling phase separation during recrystallization of amides.

Module 2: Chromatography (The Precision Tool)

User Issue: "My peaks are tailing significantly," or "I cannot separate the 2-isomer from the 3-isomer."

Protocol: Silica Gel Modification

Thiophene-3-carboxamides possess a basic nitrogen (amide) and an electron-rich ring. Unmodified silica gel contains acidic silanol groups (Si-OH) that hydrogen bond with the amide, causing peak tailing and irreversible adsorption.

The "Triethylamine (TEA) Pass" Method:

-

Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc 7:3).

-

Deactivation: Add 1% Triethylamine (TEA) to the mobile phase.

-

Equilibration: Flush the column with 3 column volumes (CV) of this TEA-doped solvent before loading your sample.

-

Execution: Run the purification. The TEA blocks the active silanol sites, sharpening the amide peak [3].

Isomer Separation Strategy

Separating thiophene-2-carboxamide (impurity) from thiophene-3-carboxamide (target) requires exploiting subtle pKa and dipole differences.

-

Stationary Phase: If standard silica fails, switch to C18 (Reverse Phase) . The 3-isomer is generally slightly more lipophilic due to the geometry of the sulfur atom relative to the amide.

-

Gradient: Use a "Shallow Gradient." Instead of 0%

100% B, run 20%

Module 3: Scavenging & Chemical Cleanup

User Issue: "The product smells of sulfur," or "The solid is pink/red (should be white/yellow)."

Sulfur Removal (Gewald Reaction Byproduct)

If synthesized via the Gewald reaction (Ketone +

-

Chemical Wash: Dissolve crude in DCM. Wash with a 10% solution of Sodium Sulfite (

) . Boil the biphasic mixture gently if stable. Sulfite reacts with sulfur to form water-soluble thiosulfate ( -

Phosphine Treatment: For high-value intermediates, add 1.1 equivalents of Triphenylphosphine (

) to the reaction mixture. This converts

Color Removal (Oligomers)

Pink or red coloration indicates oxidation of the thiophene ring or oligomerization.

-

Activated Charcoal: Dissolve product in hot Ethanol. Add Activated Charcoal (10 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad. This physically adsorbs planar, conjugated colored impurities.

FAQ: Specific Troubleshooting

Q: My thiophene-3-carboxamide decomposes on the column. Why? A: Thiophenes can be acid-sensitive.[1] Standard silica is slightly acidic (pH 5-6).

-

Fix: Use Neutral Alumina instead of silica, or buffer your silica with 1% Triethylamine as described in Module 2.

Q: How do I remove Palladium (Pd) after a Suzuki coupling on the thiophene ring? A: Thiophene sulfur atoms can chelate Pd, making standard washes ineffective.

-

Fix: Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol or Thiourea resin ) stirred in THF/MeOH for 4 hours. The thiourea binds Pd more tightly than the thiophene ring [4].

Q: The melting point is broad (e.g., 145-155°C). Is it impure?

A: Not necessarily. Primary amides (

-

Validation: Run HPLC or NMR. If purity is >98%, dry the sample under high vacuum at 50°C to remove solvates, then re-check MP.

References

-

Edelmann, F. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

H. Zhang et al. (2004).[2] Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett. Available at: [Link]

-

Vasu, K. et al. (2004).[3] Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Available at: [Link]

Sources

Technical Support Center: Purification of 2,5-Dimethylthiophene-3-Carboxamide

Topic: Solvents for Recrystallization of 2,5-Dimethylthiophene-3-Carboxamide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Solid State Chemistry Support Hub. This guide addresses the purification of This compound (CAS: 13189-02-1). As a structural hybrid containing a lipophilic heteroaromatic core and a polar hydrogen-bonding amide motif, this molecule presents unique solubility challenges. This guide synthesizes field-proven methodologies to ensure high-purity isolation.

Part 1: Solvent Selection Logic

The recrystallization of this compound requires balancing two competing molecular properties:

-

The Thiophene Core (Hydrophobic): The 2,5-dimethylthiophene moiety is electron-rich and lipophilic, showing high affinity for non-polar solvents (e.g., toluene, heptane).

-

The Carboxamide Group (Hydrophilic/H-Bonding): The primary amide (-CONH₂) acts as both a hydrogen bond donor and acceptor, often leading to strong intermolecular lattice energy and poor solubility in strictly non-polar media.

The Application Scientist’s Verdict: You generally cannot use a single non-polar solvent (like Hexane) because the compound will not dissolve even at reflux. Conversely, highly polar solvents (like DMSO) will dissolve it too well, preventing crystallization. Binary solvent systems are the gold standard for this compound.

Recommended Solvent Systems

| System Class | Solvent Pair | Ratio (v/v) | Characteristics | Best For |

| Primary (Green) | Ethanol / Water | Start 9:1, adjust to ~1:1 | High recovery, environmentally benign. | Initial purification of crude synthesis material. |

| Secondary (Organic) | Ethyl Acetate / Heptane | Variable (Gradient) | Sharp separation, faster drying. | Removal of non-polar byproducts (e.g., unreacted thiophenes). |

| Tertiary (Polar) | Acetonitrile | Single Solvent | Intermediate polarity. | Final polishing to remove trace colored impurities. |

Part 2: Decision Matrix & Workflows

Visual 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and observed solubility.

Part 3: Validated Protocol (Ethanol/Water System)

Objective: Purify 5.0 g of crude this compound.

-

Dissolution:

-

Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Add Absolute Ethanol (15 mL) .

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

Observation: If solid remains, add Ethanol in 2 mL increments until dissolved. Do not exceed 30 mL total.

-

-

Hot Filtration (Optional but Recommended):

-

If black specks (carbon) or insoluble particles remain, filter the hot solution through a pre-warmed glass funnel or Celite pad.

-

-

Anti-Solvent Addition:

-

While maintaining a gentle boil, add Deionized Water dropwise.

-

Stop immediately when a persistent faint cloudiness (turbidity) appears.

-

Add 1-2 mL of Ethanol to clear the solution (restore transparency).

-

-

Crystallization:

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).[4]

-

Wash the cake with cold 50% Ethanol/Water (2 x 5 mL).

-

Dry in a vacuum oven at 45°C for 6 hours.

-

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is a classic issue with amides. It happens when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated.

-

Fix 1 (Seeding): Keep the oil/solvent mixture at a temperature just below the clear point. Add a tiny crystal of pure product. This provides a nucleation template.

-

Fix 2 (Solvent Switch): Switch from Ethanol/Water to Ethyl Acetate/Heptane . The higher boiling point of Heptane (98°C) relative to Ethanol often widens the metastable zone, allowing crystals to form before the oil phase separates [1].

Q2: The crystals are colored (yellow/brown) but should be off-white. How do I fix this? A: Thiophene derivatives often carry trace oxidation byproducts or polymerized impurities.

-

Protocol: During the hot dissolution step (Step 1), add Activated Carbon (5 wt%) . Stir at reflux for 10 minutes, then perform a rigorous hot filtration. The carbon will adsorb the conjugated color bodies [2].

Q3: My yield is very low (<40%). Where is my compound? A: The amide group makes the molecule fairly soluble in polar solvents.

-

Diagnosis: You likely used too much Ethanol.

-

Recovery: Take the mother liquor (filtrate), concentrate it by 50% on a rotary evaporator, and repeat the cooling/crystallization process to harvest a "second crop." Note that the second crop is usually less pure.

Q4: Can I use Chloroform or Dichloromethane (DCM)? A: While the compound dissolves well in these, they are poor recrystallization solvents on their own because they are too good at dissolving the solute (high solubility at both hot and cold temps).

-

Use Case: Use DCM only if you are performing a "layered" crystallization (dissolve in DCM, carefully layer Hexane on top and let it diffuse over 24 hours).

Part 5: Process Visualization

Visual 2: Recrystallization Workflow

Caption: Step-by-step physical workflow for the Ethanol/Water purification protocol.

[4][6]

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Controlling regioselectivity in substituted thiophene synthesis

Current Status: 🟢 Operational | Queue Load: High Operator: Senior Application Scientist (Ph.D., Org. Chem.)

Welcome to the Thiophene Regiocontrol Help Desk.

You are likely here because thiophene is misbehaving. This electron-rich heterocycle is notorious for its predictable unpredictability. It loves C2 (alpha) substitution so much that accessing the C3 (beta) position often feels like fighting gravity. Furthermore, the "Halogen Dance" can scramble your substituents when you least expect it.

Below are the Tier-1 Troubleshooting Guides (FAQs) derived from common user tickets. These protocols prioritize regiochemical integrity over simple yield.

Ticket #101: The "Polybromination" Trap (EAS Control)

User Complaint: "I’m trying to mono-brominate 3-hexylthiophene at the C2 position using

Root Cause Analysis:

Thiophene is significantly more nucleophilic than benzene (

Resolution Protocol: Switch to N-Bromosuccinimide (NBS) and use the "Cold-Slow" protocol to enforce kinetic control.

Optimized Protocol (Mono-Bromination):

-

Solvent Choice: Use DMF or mixtures of

/AcOH (1:1). DMF moderates the reactivity of the bromonium source. -

Temperature: Cool the reaction to 0°C or -20°C .

-

Addition: Dissolve NBS (1.05 equiv) in the solvent and add it dropwise over 1 hour. Do not dump it in as a solid.

-

Quench: Quench immediately upon consumption of starting material (monitor via TLC/GC).

| Reagent | Selectivity (C2:C5:Di) | Pros | Cons |

| Low | Cheap, Fast | High poly-bromination; difficult to control exotherm. | |

| NBS / DMF | High | Mild, Mono-selective | Requires workup to remove succinimide; slower. |

| Medium | Neutral conditions | High waste mass (phosphorous byproducts). |

Ticket #205: The "Halogen Dance" Phenomenon

User Complaint: "I treated 2-bromo-5-methylthiophene with LDA intending to trap the 3-lithio species, but after adding an aldehyde, the electrophile ended up at C2 and the bromine moved to C3! What happened?"

Root Cause Analysis:

You have triggered the Base-Catalyzed Halogen Dance (BCHD) .

Thiophene protons have distinct acidities: C2-H (

The Mechanism (The Shuffle):

-

Kinetic Deprotonation: LDA removes the H at C3 (ortho to Br) or C4.

-

Migration: The lithiated carbon attacks the bromine of a neighboring molecule (intermolecular) or rearranges (intramolecular mechanism debated, usually intermolecular cascade).

-

Equilibrium: The system settles at the Thermodynamic Sink : The Lithium sits at C2 (most acidic site), forcing the Bromine to "dance" to C3.

Troubleshooting Diagram: The Halogen Dance Pathway

Caption: The Halogen Dance shifts substituents to place Lithium at the most acidic C2 position.

Resolution Protocol:

-

To AVOID the dance: Keep temperature strictly at -78°C and quench rapidly (<15 mins). Do not allow the reaction to warm up before adding the electrophile.

-

To USE the dance: If you want the 3-bromo-2-functionalized product, stir the lithiated species at -40°C to -10°C for 30–60 minutes before quenching. This effectively swaps the regiochemistry.

Ticket #308: C3-Selective Direct Arylation

User Complaint: "I need to arylate the C3 position via C-H activation. My Pd-catalyzed reaction only hits C2 or C5."

Root Cause Analysis: Palladium-catalyzed C-H activation (Direct Arylation) follows a Concerted Metalation-Deprotonation (CMD) pathway. The transition state energy is lowest at the most acidic proton (C2/C5). C3-arylation is disfavored electronically and sterically.

Resolution Protocol: You must use a Blocking Group Strategy or Steric Control .

Method A: The "Dummy" Chloride (Fagnou/Itami Approach)

-

Block C2: Chlorinate the C2 position (using NCS). Chlorine is small enough to allow C3 activation but prevents C2 reaction.

-

Arylate C3: Use standard Fagnou conditions (

, -

Deblock: Remove the Cl later via hydrodehalogenation (

or formate).

Method B: The Silyl Blocker

-

Block C2: Lithiate (n-BuLi) and quench with TMSCl.

-

Arylate C3: The bulky TMS group forces the Pd catalyst to the C3 or C4 position.

-

Deblock: TBAF removal of TMS.

Ticket #412: When Functionalization Fails (The Gewald Option)

User Complaint: "I need a tetrasubstituted thiophene with an amine at C2 and an ester at C3. Trying to substitute a thiophene core is yielding tar."

Root Cause Analysis: Synthesizing highly substituted thiophenes via sequential substitution (EAS/Lithiation) is inefficient due to steric crowding and directing group conflicts.

Resolution Protocol: Stop trying to functionalize a ring. Build the ring. Use the Gewald Reaction . It is a multicomponent condensation that establishes the C2-amino and C3-EWG (electron-withdrawing group) pattern perfectly.

Gewald Reaction Workflow:

Reagents: Ketone/Aldehyde +

| Component | Determines Position | Result |

| Ketone ( | C4 and C5 | Defines the "back" of the thiophene. |

| C3 | Becomes the Ester/Nitrile at C3. | |

| Nitrile Group (from above) | C2 | Becomes the |

Decision Matrix: Synthesis Strategy

Caption: Decision tree for selecting the correct synthetic methodology.

References

-

Halogen Dance Mechanism : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

-

Gewald Reaction : Sabnis, R. W. (1994).[1] The Gewald Reaction. Sulfur Reports.

-

Direct Arylation (Fagnou Conditions) : Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.

-

Regioselective Bromination : Sone, T., et al. (1994). Chlorination and Bromination of 3-substituted Thiophenes. Bulletin of the Chemical Society of Japan.

-

C3-Selective Arylation : Ueda, K., Yanagisawa, S., Yamaguchi, J., & Itami, K. (2010). A General Catalyst for the β-Selective C-H Bond Arylation of Thiophenes with Iodoarenes. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Characteristic IR Absorption Bands of Thiophene-3-Carboxamide Carbonyls: A Comparative Technical Guide

Topic: Characteristic IR Absorption Bands of Thiophene-3-Carboxamide Carbonyls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Thiophene-3-carboxamides are a privileged scaffold in medicinal chemistry, serving as core structures for antiviral, anticancer, and anti-inflammatory agents. Precise characterization of the carbonyl (C=O) moiety in these derivatives is critical, as its vibrational frequency is a sensitive reporter of electronic environment, hydrogen bonding networks, and isomeric purity.

This guide provides a definitive technical comparison of the IR absorption characteristics of thiophene-3-carboxamide versus its positional isomer (thiophene-2-carboxamide ) and analogous benzamides. It synthesizes experimental data with physical organic chemistry principles to explain why spectral shifts occur, offering a robust framework for structural validation.

Theoretical Framework: The Electronic Origin of Spectral Shifts

To interpret the IR spectra of thiophene-3-carboxamides accurately, one must understand the competition between Resonance (+M) and Inductive (-I) effects exerted by the thiophene ring sulfur atom.

The "2- vs. 3-Position" Conjugation Differential

The position of the carboxamide group on the thiophene ring dictates the extent of conjugation, directly influencing the C=O bond order and its stretching frequency (

-

Thiophene-2-carboxamide (The Conjugated Isomer): The carbonyl group at the C2 position is in direct conjugation with the sulfur atom. The sulfur lone pair can delocalize effectively through the ring to the carbonyl oxygen. This extended conjugation increases the single-bond character of the C=O bond, thereby lowering the force constant and the absorption frequency.

-

Mechanism:

-

-

Thiophene-3-carboxamide (The Cross-Conjugated Isomer): At the C3 position, the resonance interaction is less effective. The conjugation path from the sulfur to the carbonyl is "cross-conjugated" or interrupted compared to the linear path in the 2-isomer. Consequently, the C=O bond retains more double-bond character.[1]

-

Result:Higher

compared to the 2-isomer.

-

Visualizing the Electronic Logic

The following diagram illustrates the electronic pathways affecting the carbonyl vibration.

Figure 1: Causal pathway of electronic effects on Carbonyl IR frequency in thiophene isomers.

Comparative Data Analysis

The following tables synthesize data from experimental literature and DFT calculations. Note that values are dependent on the medium (Solid KBr vs. Solution).

Table 1: Characteristic IR Bands of Thiophene-3-Carboxamide

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |

| C=O[2][3][4] Stretch (Amide I) | 1660 – 1690 | Strong | Primary diagnostic band. Higher than 2-isomer.[3] |

| N-H Stretch (Sym/Asym) | 3350 – 3450 (Free)3150 – 3300 (H-bonded) | Medium/Broad | Doublet for primary amides (-NH₂); Singlet for secondary (-NHR). |

| N-H Bend (Amide II) | 1590 – 1620 | Medium | Often overlaps with ring C=C stretches. |

| C-N Stretch (Amide III) | 1380 – 1420 | Medium | Coupled with N-H bending. |

| Thiophene Ring (C=C) | 1510 – 1540 | Weak/Med | Characteristic aromatic ring breathing. |

| C-S Stretch | 600 – 850 | Weak | Fingerprint region; often obscured. |

Table 2: Isomeric Comparison (The "Shift Rule")

Use this table to distinguish between isomers during synthesis or impurity profiling.

| Feature | Thiophene-2 -Carboxamide | Thiophene-3 -Carboxamide | Benzamide (Reference) |

| C=O Frequency (Solid) | 1630 – 1660 cm⁻¹ | 1660 – 1690 cm⁻¹ | ~1655 – 1680 cm⁻¹ |

| Electronic Effect | Strong Resonance (+M) | Weak Resonance / Inductive (-I) | Moderate Resonance |

| H-Bond Sensitivity | High (Forms stable dimers) | High (Forms stable dimers) | High |

| Ring C-H Stretch | ~3080 – 3100 cm⁻¹ | ~3090 – 3110 cm⁻¹ | ~3030 – 3080 cm⁻¹ |

Critical Insight: If your spectrum shows a carbonyl band significantly below 1650 cm⁻¹ (e.g., 1635 cm⁻¹), suspect the presence of the 2-isomer or strong intermolecular hydrogen bonding (dimerization).

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), use the following self-validating protocols. The comparison between solid-state and solution-phase spectra is essential to distinguish intrinsic electronic effects from hydrogen bonding artifacts.

Protocol A: Solid-State Characterization (KBr Pellet)

Best for: Routine identification and fingerprinting.

-

Preparation: Grind 1–2 mg of the thiophene-3-carboxamide sample with ~100 mg of spectroscopic-grade KBr (dried at 110°C).

-

Pressing: Compress into a transparent pellet using a hydraulic press (10 tons for 2 mins). Check: Pellet must be clear. Cloudy pellets cause scattering (baseline drift).

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).

-

Validation: Look for the "Amide A" band (N-H stretch) at ~3150–3300 cm⁻¹. Broadening indicates H-bonded dimers.

Protocol B: Solution-Phase Characterization (Dilution Study)

Best for: Determining the "free" carbonyl frequency and confirming isomeric identity.

-

Solvent Choice: Use anhydrous Chloroform (

) or Carbon Tetrachloride ( -

Preparation: Prepare a series of dilutions (0.1 M, 0.01 M, 0.001 M).

-

Acquisition: Use a liquid cell with NaCl or CaF₂ windows (path length 0.1–1.0 mm).

-

Analysis:

-

Concentrated (0.1 M): Expect lower

(intermolecular H-bonding).[5] -

Dilute (0.001 M): The band will shift to higher wavenumber (the "true" monomeric value).

-

Criterion: If the band remains at ~1640 cm⁻¹ even in dilute solution, it suggests intramolecular H-bonding (common in ortho-substituted derivatives) or the 2-isomer .

-

Workflow Diagram: Structural Validation Logic

Figure 2: Decision tree for distinguishing isomers and H-bonding effects using IR spectroscopy.

References

-

Global Research Online. (2017).[6] Vibrational spectra of thiophene derivatives and DFT calculations. Retrieved from

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

-

National Institute of Informatics. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from

-

IOSR Journals. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid.[5] Retrieved from [5]

-

MDPI. (2025). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Retrieved from

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Thiophene-3-Carboxamides

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of substituted thiophene-3-carboxamides. It is intended for researchers, scientists, and professionals in drug development who are working with these heterocyclic compounds. Here, we will explore the electronic properties of the thiophene ring and how various substituents influence its absorption spectrum. This guide will also provide the fundamental knowledge to predict and interpret the UV-Vis spectra of newly synthesized thiophene-3-carboxamide derivatives.

The Thiophene-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3] The thiophene-3-carboxamide scaffold, in particular, offers a versatile platform for drug design due to the multiple sites available for substitution, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. Understanding the UV-Vis absorption characteristics is crucial as it provides insights into the electronic transitions within the molecule, which can be correlated with its chemical environment and potential for interaction with biological targets.

Understanding UV-Vis Absorption in Thiophene Derivatives

The UV-Vis spectrum of a molecule arises from electronic transitions between different energy levels, primarily the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For thiophene, a five-membered aromatic heterocycle, these transitions are typically π → π* in nature. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups attached to the thiophene ring.

Substituents can significantly alter the energy gap between the HOMO and LUMO, leading to shifts in the λmax:

-

Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the HOMO-LUMO energy gap. This is often caused by extending the conjugated system or by adding electron-donating groups.[4][5][6]

-

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, resulting from an increase in the HOMO-LUMO energy gap. This can be induced by substituents that disrupt conjugation or by strong electron-withdrawing groups in certain contexts.[6]

The position of the substituent on the thiophene ring is also critical. A substituent at the 2-position of a thiophene ring generally exerts a stronger influence on the conjugation and thus the UV-Vis spectrum compared to a substituent at the 3-position.[7]

Comparative Analysis of Substituent Effects on λmax

General Structure of a Substituted Thiophene-3-Carboxamide

Caption: General structure of a substituted thiophene-3-carboxamide.

Substituent Effects at the 2-, 4-, and 5-Positions

The table below summarizes the expected shifts in λmax upon introduction of common substituents at the 2-, 4-, and 5-positions of the thiophene-3-carboxamide core. The carboxamide group at the 3-position is considered a constant in this comparison.

| Position | Substituent Type | Example Substituents | Expected Effect on λmax | Rationale |

| 2 | Electron-Donating | -NH₂, -OH, -OR, -Alkyl | Strong Bathochromic Shift | Direct conjugation with the carboxamide group through the thiophene ring, significantly lowering the HOMO-LUMO gap. |

| Electron-Withdrawing | -NO₂, -CN, -CHO, -COR | Bathochromic or Hypsochromic Shift | The effect can be complex. A strong electron-withdrawing group can extend conjugation (bathochromic) or alter the nature of the electronic transition (hypsochromic).[6] | |

| Halogen | -F, -Cl, -Br, -I | Small Bathochromic Shift | The inductive effect (-I) is electron-withdrawing, while the resonance effect (+M) is electron-donating. The overall effect is typically a small red shift. | |

| 4 | Electron-Donating | -NH₂, -OH, -OR, -Alkyl | Moderate Bathochromic Shift | Extends the π-system, but with less direct influence on the C3-carboxamide than a C2 or C5 substituent. |

| Electron-Withdrawing | -NO₂, -CN, -CHO, -COR | Bathochromic Shift | Creates a push-pull system with the thiophene sulfur and other potential donors, narrowing the HOMO-LUMO gap. | |

| 5 | Electron-Donating | -NH₂, -OH, -OR, -Alkyl | Strong Bathochromic Shift | Creates a strong push-pull system across the thiophene ring with the C3-carboxamide, leading to significant intramolecular charge transfer (ICT) character and a large red shift. |

| Electron-Withdrawing | -NO₂, -CN, -CHO, -COR | Bathochromic Shift | Extends the overall conjugation of the molecule.[5] |

Substituent Effects on the Carboxamide Nitrogen (R³)

Substituents on the carboxamide nitrogen can also influence the λmax, albeit generally to a lesser extent than substituents directly on the thiophene ring.

| Substituent Type (R³) | Example Substituents | Expected Effect on λmax | Rationale |

| Alkyl | -CH₃, -C₂H₅ | Minimal | Alkyl groups are weakly electron-donating and have little impact on the π-system of the thiophene ring. |

| Aryl | -Phenyl, -Naphthyl | Bathochromic Shift | The aryl group can extend the conjugated system, especially if it is not sterically hindered from being coplanar with the carboxamide group. |

| Substituted Aryl | -C₆H₄-OCH₃, -C₆H₄-NO₂ | Modulated Bathochromic Shift | Electron-donating or withdrawing groups on the aryl ring will further modulate the electronic properties and thus the λmax. |

The Influence of Solvent Polarity (Solvatochromism)

The UV-Vis absorption spectra of thiophene derivatives, particularly those with significant intramolecular charge transfer character, can be sensitive to the polarity of the solvent.[6][8][9] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift in the λmax. This is common in D-π-A (Donor-π-Acceptor) systems.

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will cause a blue shift.

Researchers should be aware that the choice of solvent can significantly impact the observed λmax and should be reported in all spectroscopic studies.[10]

Experimental Protocol for Measuring UV-Vis Absorption

To ensure reproducibility and accuracy, a standardized protocol should be followed for measuring the UV-Vis absorption spectra of substituted thiophene-3-carboxamides.

Workflow for UV-Vis Absorption Measurement

Caption: Standard workflow for UV-Vis absorption spectroscopy.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble and that is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, acetonitrile, dichloromethane, and hexane.

-

Sample Preparation:

-

Accurately weigh a small amount of the purified thiophene-3-carboxamide derivative.

-

Prepare a stock solution of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a dilute working solution (typically in the range of 1-10 µM) to ensure the absorbance reading is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Fill a clean cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

If the path length of the cuvette (typically 1 cm) and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

-

Conclusion

The UV-Vis absorption maxima of substituted thiophene-3-carboxamides are highly dependent on the nature and position of substituents on the thiophene ring. Electron-donating groups and extended conjugation generally lead to a bathochromic shift, with substituents at the 2- and 5-positions having the most pronounced effects. A systematic approach to the synthesis and spectroscopic analysis of these compounds, coupled with a foundational understanding of substituent effects, is essential for the rational design of novel thiophene-3-carboxamides for applications in drug discovery and materials science.

References

- The Ultraviolet Spectra of the Thiophene Derivatives.

- Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives - MDPI.

- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value - MDPI.

- Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles.

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.

- Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case.

- Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - RSC Publishing.

- Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5 - ResearchGate.

- Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI.

- Solvatochromic covalent organic frameworks - Cronfa.

- DFT study of UV-vis-properties of thiophene-containing Cu(β-diketonato)2 - Application for DSSC - PubMed.

- Exploring the correlation between molecular conformation and UV–visible absorption spectra of two-dimensional thiophene-based conjugated polymers | Request PDF - ResearchGate.

- Solvatochromism and Conformational Changes in Fully Dissolved poly(3-alkylthiophene)s.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journalwjarr.com [journalwjarr.com]

- 4. mdpi.com [mdpi.com]

- 5. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value | MDPI [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. art.torvergata.it [art.torvergata.it]

- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 10. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Elemental Analysis for Thiophene Carboxamide Purity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities such as thiophene carboxamides—a scaffold of significant interest in medicinal chemistry—rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis as a fundamental method for purity determination, contextualized against other common analytical techniques. As a senior application scientist, my aim is to not only detail the "how" but to illuminate the "why," grounding each recommendation in the principles of scientific integrity and regulatory expectations.

The Principle of Purity: Why Elemental Composition Matters

At its core, a pure compound is a homogenous collection of a single molecular entity. Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis, provides a direct measure of the mass percentages of these key elements within a sample.[1] The principle is straightforward: the experimentally determined elemental composition must align with the theoretical composition calculated from the compound's molecular formula. Any significant deviation signals the presence of impurities, which could be residual solvents, starting materials, byproducts, or degradation products.

It is crucial to distinguish this application of elemental analysis from the guidelines outlined in ICH Q3D and USP General Chapters <232> and <233>.[2][3] These regulations focus on the control of elemental impurities—trace amounts of potentially toxic metals—and typically employ techniques like Inductively Coupled Plasma (ICP-MS or ICP-OES).[4] Our focus here is on the use of combustion-based elemental analysis to determine the purity of the thiophene carboxamide molecule itself.

A Comparative Overview of Purity Determination Techniques

While elemental analysis is a powerful tool, it is part of a broader analytical toolkit for purity assessment. The choice of method depends on the specific needs of the analysis at different stages of drug development.

| Technique | Principle | Advantages | Disadvantages |

| Elemental Analysis (CHNS) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂). | - Provides a fundamental measure of elemental composition.- High precision and accuracy for bulk material.- Does not require a specific reference standard of the analyte. | - Not capable of identifying or quantifying specific impurities.- Less sensitive to impurities that have a similar elemental composition to the API.- Can be affected by inorganic impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.[5] | - Excellent for separating and quantifying individual organic impurities.- High sensitivity and specificity.- Widely used and accepted for routine quality control.[6] | - Requires a well-characterized reference standard for the API.- Can be complex to develop and validate methods.- Quantification of impurities can be affected by differences in detector response. |

| Quantitative NMR (qNMR) | Direct measurement of analyte concentration based on the proportionality between the integrated signal area and the number of nuclei.[4] | - A primary analytical method that does not require a specific reference standard of the analyte.- Provides structural information about impurities.- High precision and accuracy. | - Requires a certified internal standard.- Lower sensitivity compared to HPLC for trace impurities.- Can be complex to interpret spectra of mixtures. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | - Can determine the purity of highly crystalline compounds (typically >98.5%) without a reference standard.[7]- Relatively fast analysis time. | - Not suitable for amorphous or thermally unstable compounds.- Cannot detect impurities that form solid solutions with the API.[7]- Less effective for samples with lower purity. |

The Role of Elemental Analysis in the Lifecycle of a Thiophene Carboxamide